
2-(4-(4-chlorophenyl)piperazin-1-yl)-5-(propan-2-ylidene)thiazol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(4-chlorophenyl)piperazin-1-yl)-5-(propan-2-ylidene)thiazol-4(5H)-one, also known as TBOA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. TBOA is a potent inhibitor of glutamate transporters, which play a critical role in regulating the concentration of glutamate in the brain.
Mécanisme D'action
2-(4-(4-chlorophenyl)piperazin-1-yl)-5-(propan-2-ylidene)thiazol-4(5H)-one acts as a non-competitive inhibitor of glutamate transporters, specifically the excitatory amino acid transporter 2 (EAAT2). EAAT2 is responsible for the majority of glutamate uptake in the brain and is critical for maintaining the extracellular concentration of glutamate at a non-toxic level. By inhibiting EAAT2, this compound increases the extracellular concentration of glutamate, leading to increased excitability and potential neurotoxicity.
Biochemical and Physiological Effects
This compound has been shown to have both acute and chronic effects on brain function and behavior. Acutely, this compound administration leads to increased glutamate levels in the brain, which can cause seizures and neuronal damage. Chronically, this compound has been shown to improve cognitive function and reduce neuronal damage in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-(4-chlorophenyl)piperazin-1-yl)-5-(propan-2-ylidene)thiazol-4(5H)-one's ability to selectively inhibit EAAT2 makes it a valuable tool compound for studying the role of glutamate transporters in brain function and disease. However, its potential neurotoxicity and lack of specificity for other glutamate transporters limit its use in certain experiments. Additionally, the synthesis of this compound can be challenging and time-consuming, which can limit its availability for research purposes.
Orientations Futures
Future research on 2-(4-(4-chlorophenyl)piperazin-1-yl)-5-(propan-2-ylidene)thiazol-4(5H)-one should focus on developing more selective and potent inhibitors of glutamate transporters that can be used as therapeutic agents for neurological disorders. Additionally, further studies are needed to elucidate the long-term effects of this compound on brain function and behavior. Finally, the development of new synthesis methods for this compound and related compounds could improve their availability for research purposes.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications in neurological disorders. This compound's ability to inhibit glutamate transporters has been shown to reduce excitotoxicity and neuronal damage associated with these conditions. While this compound has limitations, its potential as a tool compound for studying glutamate transporters and developing new therapeutic agents makes it an important area of research for the future.
Méthodes De Synthèse
2-(4-(4-chlorophenyl)piperazin-1-yl)-5-(propan-2-ylidene)thiazol-4(5H)-one can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 4-chlorobenzylamine with 1-piperazinecarboxamide, followed by cyclization with thioamide to yield the final product. The purity of the compound can be achieved through recrystallization and column chromatography.
Applications De Recherche Scientifique
2-(4-(4-chlorophenyl)piperazin-1-yl)-5-(propan-2-ylidene)thiazol-4(5H)-one has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. This compound's ability to inhibit glutamate transporters has been shown to reduce the excitotoxicity and neuronal damage associated with these conditions. In addition, this compound has been used as a tool compound to study the role of glutamate transporters in brain function and disease.
Propriétés
IUPAC Name |
2-[4-(4-chlorophenyl)piperazin-1-yl]-5-propan-2-ylidene-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3OS/c1-11(2)14-15(21)18-16(22-14)20-9-7-19(8-10-20)13-5-3-12(17)4-6-13/h3-6H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAAFMLQICCYOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)N=C(S1)N2CCN(CC2)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide](/img/structure/B2423984.png)
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2423985.png)
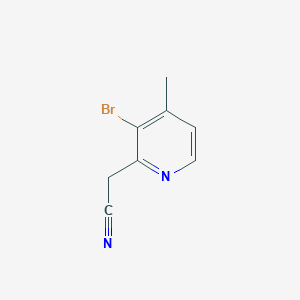
![methyl 4-[(E)-2-cyano-4,4-dimethyl-3-oxopent-1-enyl]benzoate](/img/structure/B2423988.png)

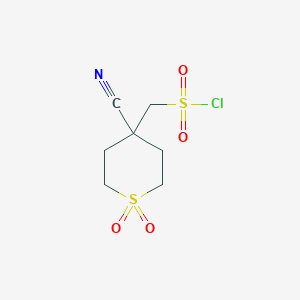
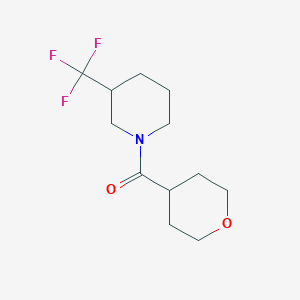

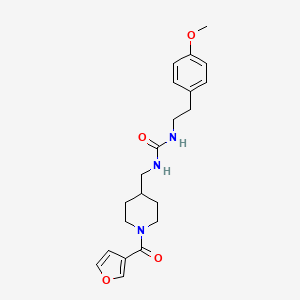
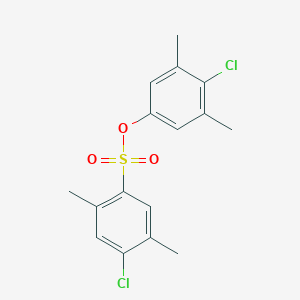

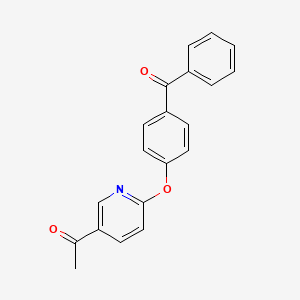
![Ethyl 4-{[(1-{6-[(2,5-dimethylphenyl)thio]pyrimidin-4-yl}piperidin-4-yl)carbonyl]amino}piperidine-1-carboxylate](/img/structure/B2423998.png)
